molecular formula C12H19NO5 B8307060 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate

Katalognummer: B8307060
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: YEPHUWXGDVXZPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring with oxo and ester functional groups. The presence of tert-butyl and methyl esters adds to its chemical versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate typically involves multiple steps. One common method starts with the preparation of piperidine derivatives, followed by the introduction of oxo and ester groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and stability.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This type of reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
  • 5-oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
  • N-Boc-4-piperidinecarboxylic acid methyl ester

Uniqueness

Compared to these similar compounds, 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate stands out due to its specific ester substitutions, which confer unique chemical properties and reactivity. These differences can make it more suitable for certain applications, particularly in the synthesis of specialized molecules and materials.

Eigenschaften

Molekularformel

C12H19NO5

Molekulargewicht

257.28 g/mol

IUPAC-Name

1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(15)17-4)6-5-7-9(13)14/h8H,5-7H2,1-4H3

InChI-Schlüssel

YEPHUWXGDVXZPY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C(CCCC1=O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.